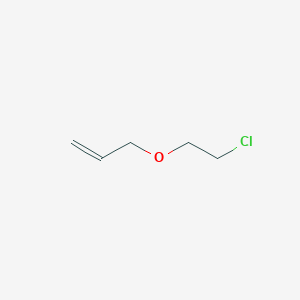

3-(2-Chloroethoxy)prop-1-ene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

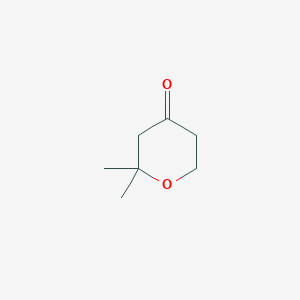

Synthesis Analysis

The synthesis of related chloroethoxy compounds involves the reaction of specific chloro and ethoxy precursors under controlled conditions. For example, 2-chloromethyl-3-(2-methoxyethoxy)prop-1-ene acts as a trimethylenemethane dianion synthon, leading to the formation of methylidenic diols through a catalyzed lithiation process involving carbonyl compounds and subsequent hydrolysis (Alonso et al., 2005). Additionally, the naphthalene-catalyzed lithiation of 3-chloro-2-(chloromethyl)prop-1-ene yields methylenic homoallylic diols, further demonstrating the compound's reactivity and potential in synthesis pathways (Alonso et al., 2000).

Molecular Structure Analysis

The molecular structure of chloroethoxy compounds is characterized by specific bond lengths, angles, and conformations, contributing to their reactivity and physical properties. For instance, an electron diffraction study on a related compound, 3-chloro-2-chloromethyl-1-propene, revealed the presence of different conformers, providing insights into the compound's geometric parameters and stability (Shen, 1979).

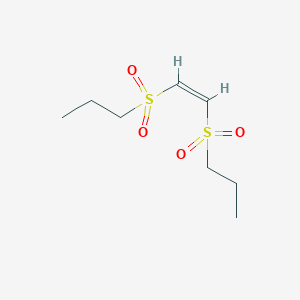

Chemical Reactions and Properties

Chloroethoxy compounds undergo various chemical reactions, demonstrating their versatility. Reactions involving chloromethoxy-substituted compounds result in complex product mixtures, indicating the potential for creating diverse molecular architectures (Smirnov et al., 2016). Furthermore, the electrochemical preparation of related compounds, such as 3-chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, underscores the role of electrooxidative processes in synthesizing functionalized molecules (Uneyama et al., 1983).

Wissenschaftliche Forschungsanwendungen

Application 1: Synthesis of Pyrazole Derivatives

- Summary of the Application: The compound “3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde” is synthesized via the Vilsmeier-Haack reaction . This compound is a derivative of “3-(2-Chloroethoxy)prop-1-ene” and has potential applications in the synthesis of fluorescent sensors and biologically active compounds .

- Methods of Application: The synthesis involves the Vilsmeier-Haack reaction, which is a useful tool for the formylation of aromatic and heterocyclic compounds . The structure of the synthesized compound is elucidated through NMR, FT-IR spectroscopy, and HRMS spectrometry .

- Results or Outcomes: The successful synthesis of this compound opens up possibilities for its use in the creation of various materials for solar cells, organic light-emitting diodes, and natural products .

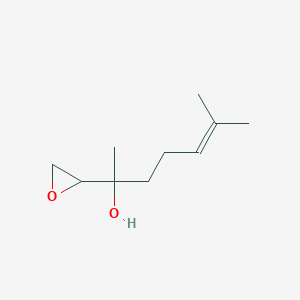

Application 2: Synthesis of Oxirane Derivatives

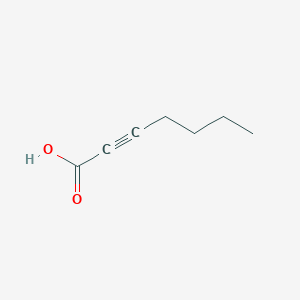

- Summary of the Application: The reaction of halogen-substituted benzaldehydes with “3-(1-chloroethoxy)prop-1-yne” leads to the formation of unsaturated ethers derived from 2-hydroxyoxirane . These ethers have potential applications in various fields of organic synthesis and medicinal chemistry .

- Methods of Application: The synthesis involves the reaction of halo-substituted benzaldehydes with “3-(1-chloroethoxy)prop-1-yne” to form unsaturated 2-hydroxyoxirane ethers . The formation of these ethers is confirmed by their reaction with acetone in the presence of BF3·Et2O, leading to substituted 1,3-dioxolanes .

- Results or Outcomes: The successful synthesis of these ethers provides a new pathway for the creation of compounds with a triple bond and an oxirane ring, which have wide applications in organic synthesis and medicinal chemistry .

Safety And Hazards

Eigenschaften

IUPAC Name |

3-(2-chloroethoxy)prop-1-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO/c1-2-4-7-5-3-6/h2H,1,3-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZNYRERWHNMQFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403541 |

Source

|

| Record name | 3-(2-chloroethoxy)prop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Chloroethoxy)prop-1-ene | |

CAS RN |

1462-39-1 |

Source

|

| Record name | 3-(2-chloroethoxy)prop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzoic acid, 2-[bis[4-(dimethylamino)phenyl]methyl]-5-(dimethylamino)-](/img/structure/B73772.png)

![Benzo[h][1]benzothieno[3,2-b]quinoline](/img/structure/B73782.png)

![2-Methyl-[1,8]naphthyridine](/img/structure/B73783.png)